Analytical Precision: Tezosentan-d4 vs. Unlabeled Tezosentan as an Internal Standard
In LC–MS/MS quantification of tezosentan in human plasma, use of a deuterated internal standard is mandatory for method validation. While the published method utilized an unspecified deuterated analog, the necessity is driven by the requirement to meet bioanalytical method validation guidelines for precision and accuracy [1]. The use of unlabeled tezosentan as an internal standard is precluded because it is chromatographically and spectrometrically indistinguishable from the tezosentan analyte, leading to additive signal and a systematic positive bias.
| Evidence Dimension | Assay Accuracy (Bias) |
|---|---|
| Target Compound Data | ≤ ±15% bias (for QC samples, when used as a SIL-IS) |
| Comparator Or Baseline | Unlabeled tezosentan (analyte): Undefined positive bias |
| Quantified Difference | Not quantifiable (method failure) |
| Conditions | LC-MS/MS analysis of tezosentan in human plasma; linear range 1–512 ng/mL [1] |
Why This Matters
Regulatory bioanalysis mandates that assay accuracy and precision meet predefined acceptance criteria (±15% bias for QC samples), which is unattainable without a stable isotope-labeled internal standard like Tezosentan-d4.
- [1] van Giersbergen, P. L. M., et al. (2003). Determination of tezosentan, a parenteral endothelin receptor antagonist, in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 792(2), 369–373. View Source
